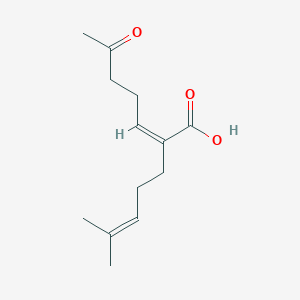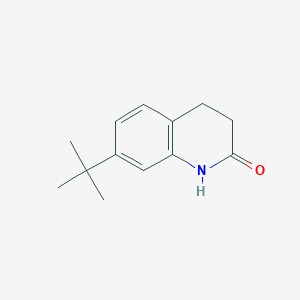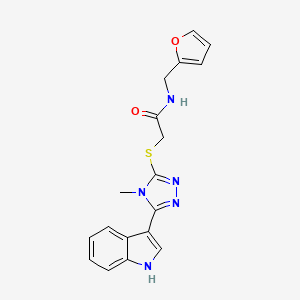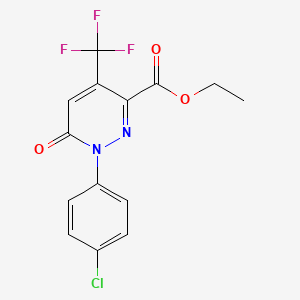![molecular formula C22H16ClNS B2664841 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 339013-14-8](/img/structure/B2664841.png)
3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline, also known as CMPQ, is a heterocyclic molecule found in nature and synthesized in laboratories. It has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. CMPQ has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Synthesis and Structural Analysis : Quinoline derivatives like 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline have been studied extensively for their synthesis and structural properties. Research has shown that these compounds can be synthesized using techniques like Pd-catalyzed Suzuki–Miyaura cross-coupling reactions and analyzed using techniques such as NMR, FT-IR, and single crystal X-ray diffraction. Density functional theory (DFT) calculations have been employed to explore their optimized geometry, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties (Khalid et al., 2019).
Optical and Electronic Properties : Studies have focused on the structural and optical properties of quinoline derivatives, including their polycrystalline forms and nanocrystallite dispersion in amorphous matrices. The optical properties have been determined based on spectrophotometer measurements, revealing insights into absorption parameters, molar extinction coefficient, and electric dipole strength (Zeyada et al., 2016).
Biological Activity and Fluorescence : Some quinoline derivatives are noted for their biological activities such as antitumor, analgesic, antimicrobial properties, and their use in anti-stress therapy. Their potential as fluorophores and role in studying various biological systems have also been highlighted. The focus has been on synthesizing new derivatives to explore these properties further (Aleksanyan & Hambardzumyan, 2014).
Photovoltaic Applications : There is research into the use of quinoline derivatives in the fabrication of organic–inorganic photodiode devices. These studies involve the deposition of these compounds using techniques like thermal evaporation and examining their photovoltaic properties, which includes studying their electrical properties and diode parameters under various conditions (Zeyada et al., 2016).
Corrosion Inhibition : Quinoline derivatives have been evaluated as corrosion inhibitors, particularly for metals like mild steel in acidic media. Computational and electrochemical analyses have been used to determine the relationship between the molecular structure of these compounds and their inhibition efficiency, providing a theoretical basis for their practical application in corrosion prevention (Saraswat & Yadav, 2020).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-6-12-19(13-7-15)25-22-20(16-8-10-18(23)11-9-16)14-17-4-2-3-5-21(17)24-22/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAJEPGWQSPVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)



![2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2664763.png)



![2-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2664772.png)

![(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2664778.png)


